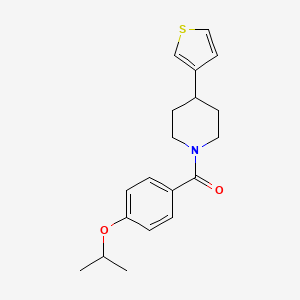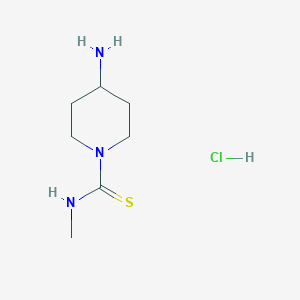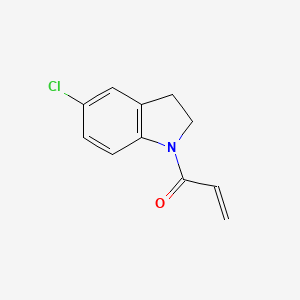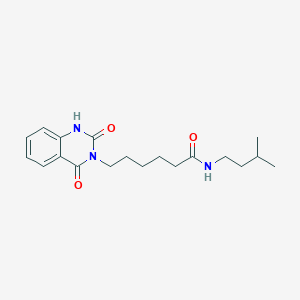
(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, a thiophene ring, and an isopropoxyphenyl group. The piperidine ring is a six-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with one sulfur atom . The isopropoxyphenyl group would consist of a phenyl (benzene) ring with an isopropoxy group attached .作用机制
The mechanism of action of (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This compound has been shown to bind to the dopamine transporter with high affinity, leading to the inhibition of dopamine reuptake and an increase in dopamine levels in the brain. This may contribute to its potential therapeutic effects in dopamine-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of dopamine reuptake, the inhibition of cancer cell proliferation, and the inhibition of viral replication. This compound has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a drug.
实验室实验的优点和局限性
One advantage of (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is its high potency and selectivity for the dopamine transporter, making it a useful tool for studying dopamine-related disorders. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone. One direction is the further optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another direction is the development of new analogs with improved activity and selectivity for the dopamine transporter. Additionally, the potential applications of this compound in the treatment of other diseases, such as cancer and viral infections, warrant further investigation.
合成方法
The synthesis of (4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves the reaction of 4-isopropoxyphenylacetic acid with thiophene-3-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 4-chlorobenzoyl chloride. The synthesis of this compound has been reported in several studies and has been optimized for higher yields.
科学研究应用
(4-Isopropoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a potent inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. This makes this compound a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and schizophrenia.
In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. This compound has been shown to inhibit the proliferation of cancer cells and to have antiviral activity against several viruses, including HIV-1 and HCV.
In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs. The structure of this compound has been modified to improve its pharmacokinetic and pharmacodynamic properties, leading to the development of several analogs with improved activity and selectivity.
属性
IUPAC Name |
(4-propan-2-yloxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)22-18-5-3-16(4-6-18)19(21)20-10-7-15(8-11-20)17-9-12-23-13-17/h3-6,9,12-15H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTRXVKDKJSKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2948513.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)

![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)
![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)

![3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2948532.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)